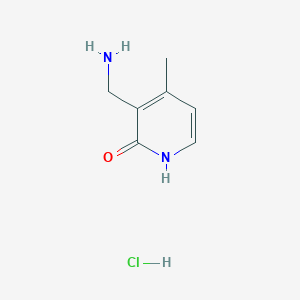![molecular formula C16H19NO2 B6151701 N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1019586-86-7](/img/new.no-structure.jpg)
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine is a complex organic compound characterized by its unique spirocyclic structure. The compound features a phenyl ring substituted with an ethynyl group and an amine group attached to a spirocyclic dioxane ring system. This structural arrangement imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic dioxane ring: This can be achieved through a cyclization reaction involving a diol and an appropriate dihalide under basic conditions.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The phenyl ring can be hydrogenated under catalytic conditions to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5S,9R)-N-(3-ethynylphenyl)-2,6-dioxaspiro[4.5]decan-9-amine
- (5S,9S)-N-(3-ethynylphenyl)-2,6-dioxaspiro[4.5]decan-9-amine
Uniqueness
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the ethynyl group also provides additional reactivity, allowing for the formation of a wide range of derivatives through various chemical reactions.
Properties
CAS No. |
1019586-86-7 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



